molecular formula C25H27N3O4 B10978553 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No. B10978553
M. Wt: 433.5 g/mol
InChI Key: FVIFJAPSADPPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that features an indole moiety, a dioxoisoindole structure, and a propyl ether side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment of the Ethyl Chain: The ethyl chain can be introduced through alkylation reactions, often using ethyl halides in the presence of a base.

    Construction of the Dioxoisoindole Core: This core can be synthesized through cyclization reactions involving phthalic anhydride and amines.

    Formation of the Amide Bond: The final step involves coupling the indole-ethyl intermediate with the dioxoisoindole derivative using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce double bonds and other reducible groups.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Reduced forms of the compound with hydrogenated double bonds.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s indole moiety is of particular interest due to its presence in many bioactive molecules. It can be used in the study of enzyme interactions and receptor binding.

Medicine

Medically, this compound has potential applications in drug development. The indole structure is a common motif in many pharmaceuticals, and the compound’s unique properties could lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its complex structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with various molecular targets. The indole moiety can interact with serotonin receptors, while the dioxoisoindole structure may interact with enzymes involved in metabolic pathways. These interactions can modulate biological processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindoline: Similar structure but lacks the propyl ether side chain.

    N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Contains an indole moiety and an amide bond but has a different substituent on the amide nitrogen.

Uniqueness

The uniqueness of 2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxamide lies in its combination of an indole moiety, a dioxoisoindole core, and a propyl ether side chain. This combination of functional groups provides a unique set of chemical and biological properties that are not found in other similar compounds.

properties

Molecular Formula

C25H27N3O4

Molecular Weight

433.5 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-N-(3-propan-2-yloxypropyl)isoindole-5-carboxamide

InChI

InChI=1S/C25H27N3O4/c1-16(2)32-13-5-11-26-23(29)17-8-9-20-21(14-17)25(31)28(24(20)30)12-10-18-15-27-22-7-4-3-6-19(18)22/h3-4,6-9,14-16,27H,5,10-13H2,1-2H3,(H,26,29)

InChI Key

FVIFJAPSADPPDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.